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molecular formula C5H7FO3 B8429561 4-Fluoromethyl-4-hydroxy-dihydro-furan-2-one

4-Fluoromethyl-4-hydroxy-dihydro-furan-2-one

Cat. No. B8429561
M. Wt: 134.11 g/mol
InChI Key: YZOSQHVTTLFXDC-UHFFFAOYSA-N
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Patent
US07619101B2

Procedure details

A solution of 17.47 g crude 3-tert-butoxymethyl-4-fluoro-3-hydroxybutyric acid tert-butyl ester (from 64.85 mmol 1-tert-butoxy-3-fluoro-propan-2-one) in 20 mL trifluoroacetic acid was stirred at 40° C. for 30 min. The resulting brown solution was evaporated and the residue subjected to bulb-to-bulb distillation at 150-160° C./0.4 mbar to provide 8.40 g (96.6% from 1-tert-butoxy-3-fluoro-propan-2-one) 4-fluoromethyl-4-hydroxy-dihydro-furan-2-one as yellow oil. 1H-NMR (CDCl3, 300 MHz): 4.46 (d, J=47, CH2F); 4.33 (AB with fine structure, J=10 and 2, —CH2—O); 3.33 (s br, OH); 2.70 (AB with fine structure, J=18, —CH2—C(O)).
Name
3-tert-butoxymethyl-4-fluoro-3-hydroxybutyric acid tert-butyl ester
Quantity
17.47 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:6](=[O:18])[CH2:7][C:8]([CH2:12][O:13]C(C)(C)C)([OH:11])[CH2:9][F:10])(C)(C)C>FC(F)(F)C(O)=O>[F:10][CH2:9][C:8]1([OH:11])[CH2:12][O:13][C:6](=[O:18])[CH2:7]1

Inputs

Step One
Name
3-tert-butoxymethyl-4-fluoro-3-hydroxybutyric acid tert-butyl ester
Quantity
17.47 g
Type
reactant
Smiles
C(C)(C)(C)OC(CC(CF)(O)COC(C)(C)C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting brown solution was evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue subjected to bulb-to-bulb distillation at 150-160° C./0.4 mbar

Outcomes

Product
Name
Type
product
Smiles
FCC1(CC(OC1)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.4 g
YIELD: PERCENTYIELD 96.6%
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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